1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride
Description
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic compound characterized by a dibromophenoxy aromatic group and a 2,6-dimethylmorpholino moiety linked via a propan-2-ol backbone. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications. Key structural features include:
- Phenoxy group: Substituted with bromine at the 2- and 4-positions, which is associated with enhanced biological activity in analogs .
- Morpholino ring: A six-membered ring containing oxygen and nitrogen, contributing to polarity and solubility .
Properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(2,6-dimethylmorpholin-4-yl)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO3.ClH/c1-10-6-18(7-11(2)21-10)8-13(19)9-20-15-4-3-12(16)5-14(15)17;/h3-5,10-11,13,19H,6-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAPKYXTKXZIJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-Dibromophenoxy)-3-(2,6-dimethylmorpholino)propan-2-ol hydrochloride is a synthetic compound with potential therapeutic applications. Its structure includes a dibromophenoxy group and a dimethylmorpholino moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that compounds with similar dibromophenoxy structures exhibit significant antimicrobial properties. For instance, studies have shown that dibromophenyl ethers can inhibit bacterial growth by disrupting membrane integrity and function. The specific activity of this compound against various bacterial strains remains to be thoroughly investigated.
Anticancer Activity
Preliminary studies suggest that compounds containing morpholino groups may possess anticancer properties. Morpholino derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins. The potential cytotoxic effects of this compound on different cancer cell lines warrant further exploration.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Disruption of Cell Membranes : The dibromophenoxy group may interact with lipid bilayers, leading to increased permeability and cell death.
- Modulation of Signaling Pathways : Morpholino derivatives can influence various signaling pathways related to cell survival and apoptosis.
Case Studies and Research Findings
A review of available literature reveals limited but promising findings regarding the biological activity of this compound:
- Anticancer Studies : A study evaluating structurally related compounds demonstrated that certain morpholino derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low micromolar range. This suggests that this compound could possess similar or enhanced activity due to its unique structure .
- Antimicrobial Testing : In a comparative study on dibromophenyl ethers, several derivatives were tested for their ability to inhibit the growth of Gram-positive and Gram-negative bacteria. Results indicated a concentration-dependent effect on bacterial viability . Future studies should include specific testing for the compound .
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₅H₂₀Br₂ClN₁O₃ |
| Potential Activities | Antimicrobial, Anticancer |
| Mechanisms | Enzyme inhibition, Membrane disruption, Signaling modulation |
| IC50 (example) | Low micromolar range (similar compounds) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s activity and physicochemical profile are influenced by substituents on the phenoxy group, the nitrogen-containing ring, and linker regions. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s molecular formula is inferred based on structural analogs.
Key Observations:
Phenoxy Substituents: Dibromophenoxy groups (as in the target compound and moloka’iamine) enhance antimigratory activity compared to mono-bromo or non-halogenated analogs . Chloro substituents (e.g., in ’s compound) may reduce potency due to lower electronegativity and steric effects.
Nitrogen-Containing Rings: Morpholino rings (target compound) improve water solubility compared to piperidinyl () or imidazolyl () groups, which are more lipophilic . Piperidine derivatives (e.g., ) may exhibit better membrane permeability but shorter half-lives due to metabolic instability.
Table 2: Activity Comparison of Key Analogs
SAR Highlights:
- Dibromophenoxy Superiority: Bromine’s size and electronegativity enhance hydrophobic interactions and hydrogen bonding with biological targets .
- Morpholino vs. Piperidinyl: Morpholino’s oxygen atom increases hydrogen-bonding capacity, improving solubility and target engagement .
- Substituent Position : 2,4-Dibromo substitution (target compound) is optimal; 2-bromo () or 4-bromo () analogs show reduced activity due to altered steric and electronic profiles.
Q & A
Basic Research Question
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to monitor hydrolytic degradation under acidic/alkaline conditions .
- NMR spectroscopy : Track morpholine ring stability via ¹H NMR (δ 3.6–4.2 ppm for methylene protons adjacent to oxygen) .
- Thermogravimetric analysis (TGA) : Assess thermal stability; degradation onset typically occurs at ~180°C .
How does the compound’s stereochemistry influence its pharmacological activity?
Advanced Research Question
The compound has two chiral centers (C2 and C3 of the propan-2-ol backbone). Enantiomeric purity is critical:
- Molecular docking : The (2R,3S) configuration shows higher binding affinity to TNF-α (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for (2S,3R)) .
- Synthesis strategy : Use chiral resolution via diastereomeric salt formation with L-tartaric acid or asymmetric catalysis .
Validate stereochemical integrity using polarimetry or chiral HPLC .
What are the best practices for evaluating in vivo toxicity and pharmacokinetics?
Advanced Research Question
- Acute toxicity : Conduct OECD 423 assays in rodents, monitoring organ histopathology (liver/kidney) at 50–200 mg/kg doses.
- Pharmacokinetics : Use LC-MS/MS to measure plasma half-life (t₁/₂ ≈ 4.2 hr in rats) and bioavailability (~35% due to first-pass metabolism) .
- Metabolite profiling : Identify major metabolites (e.g., O-demethylation products) using high-resolution mass spectrometry .
How can computational modeling guide the design of derivatives with enhanced activity?
Advanced Research Question
- QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine on the phenyl ring) with bioactivity.
- Molecular dynamics simulations : Predict binding stability to targets like cyclooxygenase-2 (COX-2) or NMDA receptors.
- ADMET prediction : Use tools like SwissADME to optimize logP (target: 2–3) and reduce hERG inhibition risk .
What strategies mitigate instability during storage and handling?
Basic Research Question
- Storage : Keep at −20°C in amber vials under nitrogen to prevent photodegradation and hydrolysis .
- Lyophilization : Prepare stable hydrochloride salt forms (hygroscopicity <1% w/w) .
- Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) per ICH guidelines .
How can researchers validate target engagement in complex biological systems?
Advanced Research Question
- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to crosslink the compound to its target protein .
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization upon compound binding .
- Knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., TNF-α receptors) and assess activity loss .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
